molecular formula C21H18N4O3S B11013424 2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11013424
M. Wt: 406.5 g/mol
InChI Key: FYUFDIFWDIZRPT-UHFFFAOYSA-N
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Description

2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a methoxymethyl group, and a thiadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the benzyl and methoxymethyl groups. Common reagents used in these reactions include chloromethyltrimethylsilane, formaldehyde, and methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of a thiadiazole ring with benzyl and methoxymethyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O3S/c1-28-13-18-23-24-21(29-18)22-19(26)17-12-25(11-14-7-3-2-4-8-14)20(27)16-10-6-5-9-15(16)17/h2-10,12H,11,13H2,1H3,(H,22,24,26)

InChI Key

FYUFDIFWDIZRPT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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